

JMV 449 Acetate: A Technical Guide to its Discovery, Synthesis, and Biological Activity

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Compound of Interest

Compound Name: *JMV 449 acetate*

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Abstract

JMV 449 acetate is a potent and metabolically stable neurotensin receptor agonist. As a pseudopeptide analogue of the C-terminal fragment of neurotensin, neurotensin-(8-13), it exhibits high affinity for neurotensin receptors and demonstrates prolonged physiological effects. This technical guide provides a comprehensive overview of the discovery, synthesis, and pharmacological characterization of **JMV 449 acetate**. It includes detailed experimental protocols for its synthesis and key biological assays, a summary of its quantitative pharmacological data, and a visualization of its primary signaling pathway.

Discovery and Pharmacological Profile

JMV 449 was developed as a metabolically stable analogue of neurotensin to overcome the rapid degradation of the native peptide, thereby enabling more sustained in vivo effects. It is a pseudopeptide where the peptide bond between the first two lysine residues is replaced by a reduced methyleneamino group (CH_2NH)^[1]. This modification confers resistance to enzymatic degradation while maintaining high affinity for the neurotensin receptors^[1].

The primary biological effects of JMV 449 are mediated through its agonist activity at neurotensin receptors, particularly the high-affinity neurotensin receptor 1 (NTSR1). These effects include potent and long-lasting hypothermia and analgesia when administered

centrally[1]. Furthermore, JMV 449 has been shown to have neuroprotective effects and to influence pancreatic islet function and appetite control.

Quantitative Pharmacological Data

The following table summarizes the key quantitative data reported for JMV 449.

Parameter	Value	Assay	Reference
IC ₅₀	0.15 nM	Inhibition of [¹²⁵ I]-NT binding to neonatal mouse brain homogenates	[2]
EC ₅₀	1.9 nM	Contraction of guinea pig ileum	[2]

Synthesis of JMV 449 Acetate

The synthesis of JMV 449, with the chemical structure H-Lys-ψ(CH₂NH)Lys-Pro-Tyr-Ile-Leu-OH, is achieved through solid-phase peptide synthesis (SPPS) utilizing Fmoc/tBu chemistry. The key step is the introduction of the reduced peptide bond isostere. The final product is typically purified as a trifluoroacetate (TFA) salt and then converted to the acetate salt.

Experimental Protocol: Solid-Phase Synthesis and Purification

Materials:

- Fmoc-Leu-Wang resin
- Fmoc-protected amino acids (Fmoc-Ile-OH, Fmoc-Tyr(tBu)-OH, Fmoc-Pro-OH, Fmoc-Lys(Boc)-OH)
- Boc-Lys(Fmoc)-CHO (tert-butoxycarbonyl-lysinal)
- Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

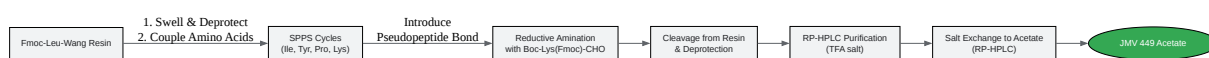
- Base: DIPEA (N,N-Diisopropylethylamine)
- Fmoc deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)
- Reducing agent: Sodium cyanoborohydride (NaBH_3CN)
- Cleavage cocktail: TFA/TIS/ H_2O (95:2.5:2.5, v/v/v) (Trifluoroacetic acid/Triisopropylsilane/Water)
- Solvents: DMF, DCM (Dichloromethane), Diethyl ether
- HPLC purification system with a C18 column
- HPLC buffers: Buffer A (0.1% TFA in water), Buffer B (0.1% TFA in acetonitrile)
- Acetate conversion buffer: 0.1 M Ammonium acetate in water/acetonitrile

Procedure:

- Resin Preparation: Swell Fmoc-Leu-Wang resin in DMF for 30 minutes.
- Peptide Chain Elongation (SPPS):
 - Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes. Wash the resin with DMF (5x) and DCM (3x).
 - Amino Acid Coupling: Dissolve Fmoc-Ile-OH (3 eq), HBTU (2.9 eq), and HOBt (3 eq) in DMF. Add DIPEA (6 eq) and pre-activate for 2 minutes. Add the activated amino acid solution to the resin and shake for 2 hours. Wash with DMF (3x) and DCM (3x).
 - Repeat the deprotection and coupling steps for Fmoc-Tyr(tBu)-OH and Fmoc-Pro-OH.
- Introduction of the Pseudopeptide Bond:
 - After coupling Fmoc-Pro-OH and subsequent Fmoc deprotection, couple Fmoc-Lys(Boc)-OH.
 - Perform Fmoc deprotection to expose the N-terminal amine of the lysine residue.

- Reductive Amination: Swell the resin in 1% acetic acid in DMF. Add Boc-Lys(Fmoc)-CHO (3 eq) and NaBH₃CN (5 eq). Allow the reaction to proceed for 12 hours. Wash the resin thoroughly with DMF and DCM.[3]
- Final Fmoc Deprotection: Remove the final Fmoc group from the N-terminal lysine with 20% piperidine in DMF.
- Cleavage and Deprotection: Wash the resin with DCM and dry under vacuum. Treat the resin with the cleavage cocktail for 3 hours. Filter the resin and collect the filtrate.
- Peptide Precipitation: Precipitate the crude peptide by adding the filtrate to cold diethyl ether. Centrifuge to pellet the peptide and decant the ether. Wash the pellet with cold ether twice.
- Purification: Purify the crude peptide by reverse-phase HPLC using a gradient of Buffer A and Buffer B.
- Conversion to Acetate Salt: Lyophilize the purified peptide (TFA salt). Redissolve the peptide in water and purify again by HPLC using a volatile buffer system, such as a gradient of 0.1 M ammonium acetate in water and acetonitrile. Lyophilize the collected fractions to obtain the final **JMV 449 acetate** salt.[4][5]

Experimental Workflow: Synthesis of JMV 449 Acetate



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Synthesis workflow for **JMV 449 acetate**.

Biological Assays

In Vitro: Guinea Pig Ileum Contraction Assay

This assay is a classic method to determine the contractile or relaxant activity of a substance on smooth muscle. Neurotensin and its agonists cause contraction of the guinea pig ileum.

Experimental Protocol:

- **Tissue Preparation:** A male Hartley guinea pig (250-350 g) is euthanized. A segment of the ileum is removed and placed in Krebs-Ringer bicarbonate buffer (124 mM NaCl, 5 mM KCl, 1.3 mM MgCl₂, 26 mM NaHCO₃, 1.2 mM KH₂PO₄, 1.8 mM CaCl₂, 10 mM glucose), gassed with 95% O₂/5% CO₂ at 37°C.[6]
- **Apparatus Setup:** A longitudinal muscle strip is prepared and mounted in an organ bath containing the buffer. One end of the strip is attached to a fixed point, and the other to an isometric force transducer connected to a data acquisition system.
- **Equilibration:** The tissue is allowed to equilibrate for at least 60 minutes under a resting tension of 1 g, with buffer changes every 15 minutes.
- **Assay:**
 - A cumulative concentration-response curve is generated by adding increasing concentrations of **JMV 449 acetate** to the organ bath.
 - The contractile response is recorded until a plateau is reached.
 - The EC₅₀ value is calculated from the concentration-response curve.

In Vivo: Mouse Hypothermia and Analgesia (Tail-Flick Test)

Central administration of neurotensin agonists induces hypothermia and analgesia. The tail-flick test is a common method to assess the analgesic effect.

Experimental Protocol:

- **Animals:** Male Swiss mice (20-25 g) are used.
- **Drug Administration:** **JMV 449 acetate** is dissolved in saline and administered intracerebroventricularly (i.c.v.).
- **Hypothermia Measurement:** Rectal temperature is measured at various time points before and after injection using a digital thermometer.

- Analgesia (Tail-Flick Test):
 - The mouse is gently restrained, and its tail is positioned over a radiant heat source of a tail-flick apparatus.[7][8]
 - The latency for the mouse to flick its tail away from the heat is recorded. A cut-off time (e.g., 15-20 seconds) is set to prevent tissue damage.[9]
 - Baseline latency is measured before drug administration.
 - Tail-flick latency is measured at different time points after **JMV 449 acetate** administration.
 - An increase in tail-flick latency indicates an analgesic effect.

Signaling Pathway

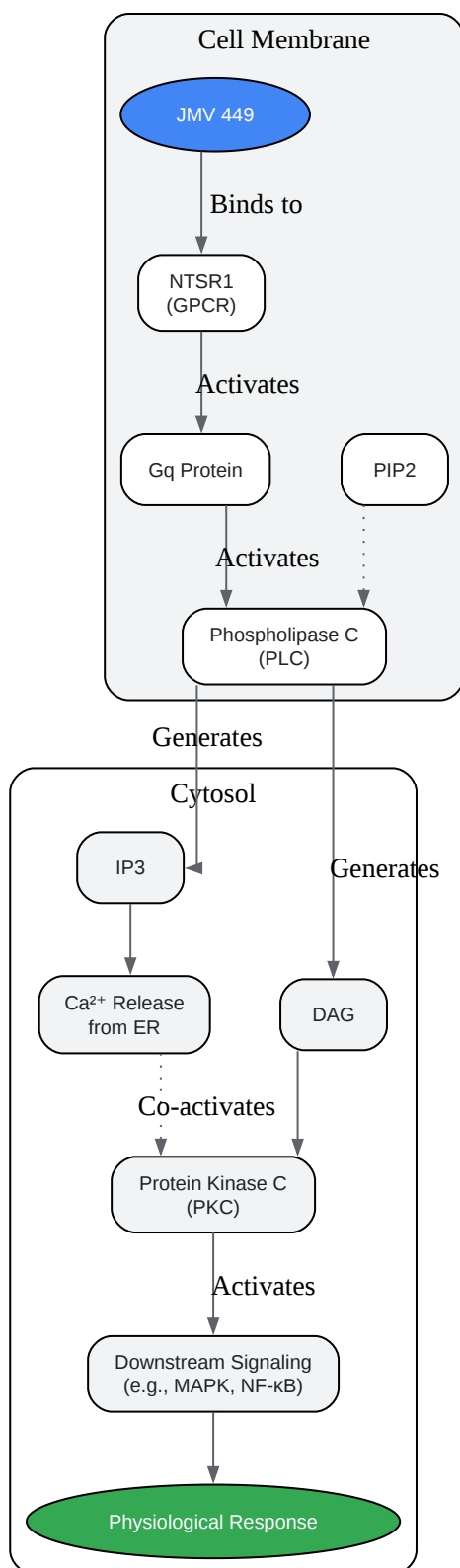
JMV 449 exerts its effects by binding to and activating neurotensin receptors, primarily the Gq-protein coupled NTSR1.[10][11] This activation initiates a downstream signaling cascade.

Description of the Pathway:

- Receptor Binding: JMV 449 binds to the extracellular domain of NTSR1.[12]
- G-Protein Activation: This binding induces a conformational change in the receptor, leading to the activation of the associated heterotrimeric Gq protein. The Gαq subunit exchanges GDP for GTP and dissociates from the Gβγ subunits.[13]
- Phospholipase C Activation: The activated Gαq subunit stimulates phospholipase C (PLC). [10]
- Second Messenger Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[13]
- Downstream Effects:
 - IP₃ binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca²⁺).

- DAG and elevated intracellular Ca^{2+} levels synergistically activate Protein Kinase C (PKC).
- Cellular Response: Activated PKC can then phosphorylate a variety of intracellular proteins, leading to the activation of downstream signaling pathways such as the MAPK/ERK and NF- κ B pathways, ultimately resulting in the observed physiological effects.[\[11\]](#)

JMV 449/NTSR1 Signaling Pathway Diagram



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Signaling pathway of JMV 449 via the NTSR1 receptor.

Conclusion

JMV 449 acetate is a valuable research tool for investigating the physiological roles of the neurotensin system. Its enhanced metabolic stability compared to native neurotensin allows for more robust and prolonged in vivo studies. The detailed synthetic and analytical protocols provided in this guide offer a framework for its preparation and characterization, while the elucidation of its signaling pathway provides a basis for understanding its mechanism of action at the molecular level. This information is critical for researchers and drug development professionals exploring the therapeutic potential of neurotensin receptor agonists.

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